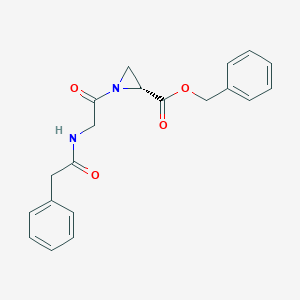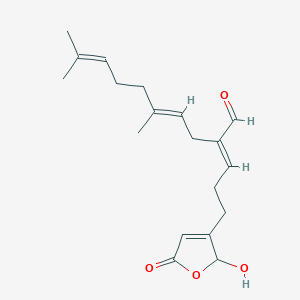![molecular formula C18H12Cl2N2O2S B238761 N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238761.png)
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with 4-(2,4-dichloro-benzoylamino)-phenylamine under appropriate conditions. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of thiophene-2-carboxylic acid derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene-2-carboxylic acid derivatives with additional functional groups, while reduction can lead to the formation of thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amine.
科学研究应用
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .
相似化合物的比较
Similar Compounds
Thiophene-3-carboxylic acid: Another monocarboxylic acid of thiophene with different substitution patterns.
Suprofen: A nonsteroidal anti-inflammatory drug derived from thiophene-2-carboxylic acid.
Articaine: A local anesthetic with a thiophene ring structure.
Uniqueness
N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorobenzoyl group enhances its potential as a pharmacologically active compound, distinguishing it from other thiophene derivatives .
属性
分子式 |
C18H12Cl2N2O2S |
|---|---|
分子量 |
391.3 g/mol |
IUPAC 名称 |
N-[4-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O2S/c19-11-3-8-14(15(20)10-11)17(23)21-12-4-6-13(7-5-12)22-18(24)16-2-1-9-25-16/h1-10H,(H,21,23)(H,22,24) |
InChI 键 |
PYPSSRJJZPAONK-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)
